2-Methyl-2-(2-nitrophenoxy)propanoic acid chemical structure
2-Methyl-2-(2-nitrophenoxy)propanoic acid chemical structure
An In-depth Technical Guide to the Chemical Structure of 2-Methyl-2-(2-nitrophenoxy)propanoic acid
Executive Summary
This technical guide provides a comprehensive analysis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. As a derivative of phenoxypropanoic acid, it shares structural motifs with the fibrate class of antidyslipidemic drugs. This document delineates a robust synthetic pathway, offers a detailed elucidation of its chemical structure through predicted spectroscopic signatures and likely supramolecular arrangement, and discusses its potential therapeutic relevance. The content is structured to provide not just procedural steps but also the underlying scientific rationale, catering to an audience of experienced researchers and scientists.
Introduction and Significance
2-Methyl-2-(2-nitrophenoxy)propanoic acid belongs to the family of aryloxyalkanoic acids. Its core structure, featuring a phenoxy group linked to a propanoic acid moiety, is a well-established pharmacophore. Specifically, it is an analogue of compounds like clofibrate and fenofibrate, which are used clinically to manage dyslipidemia—abnormal levels of lipids in the blood. The related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its potential antidyslipidemic activity, suggesting that this class of molecules may exert its effects through mechanisms common to fibrates, such as the activation of peroxisome proliferator-activated receptors (PPARs).[1][2]
This guide aims to provide a detailed technical overview of the ortho-nitro substituted isomer, focusing on its synthesis from accessible precursors and a thorough examination of its structural characteristics. Understanding these foundational aspects is critical for its potential development as a research tool or therapeutic agent.
Synthesis and Mechanistic Rationale
The synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid is most effectively achieved via a two-step sequence: a Williamson ether synthesis to construct the core aryloxyalkanoic ester, followed by saponification to yield the final carboxylic acid. This pathway is logical, high-yielding, and relies on well-understood reaction mechanisms.
Step 1: Williamson Ether Synthesis of Ethyl 2-Methyl-2-(2-nitrophenoxy)propanoate
The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage.[3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[5][6]
Causality of Experimental Design:
-
Choice of Nucleophile and Electrophile: The synthesis involves the reaction of a 2-nitrophenoxide ion with an alkyl halide. For a successful SN2 reaction, the alkyl halide must be unhindered at the reaction center.[6] Therefore, the strategy involves deprotonating 2-nitrophenol to form the nucleophilic phenoxide, which then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropionate. The alternative—using a 2-nitrophenyl halide and the alkoxide of ethyl 2-hydroxyisobutyrate—is not feasible for a standard SN2 reaction due to the inertness of aryl halides to nucleophilic substitution without specific activation.
-
Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic 2-nitrophenol. An aprotic polar solvent such as dimethylformamide (DMF) or acetone is ideal as it solvates the cation (K⁺) without interfering with the nucleophilicity of the phenoxide, thus accelerating the SN2 reaction.
Caption: A two-step workflow for the synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
-
To a stirred solution of 2-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 2-nitrophenoxide salt.
-
Add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography.
Step 2: Saponification to 2-Methyl-2-(2-nitrophenoxy)propanoic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard base-catalyzed hydrolysis (saponification).[7]
Experimental Protocol: Ester Hydrolysis
-
Dissolve the crude ethyl 2-methyl-2-(2-nitrophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).[7]
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.[7]
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2N hydrochloric acid, which will precipitate the carboxylic acid product.[7]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Comprehensive Structural Elucidation
Core Chemical Structure and Physicochemical Properties
The molecule's structure is defined by a 2-nitrophenoxy group attached via an ether oxygen to the quaternary C2 carbon of a 2-methylpropanoic acid backbone.
Caption: Highlighting the key functional groups of the molecule.
| Property | Value | Source |
| IUPAC Name | 2-Methyl-2-(2-nitrophenoxy)propanoic acid | - |
| Molecular Formula | C₁₀H₁₁NO₅ | [1] |
| Molecular Weight | 225.20 g/mol | [1] |
| CAS Number | Not assigned (distinct from isomers) | - |
Predicted Spectroscopic Signature Analysis
While experimental data requires acquisition, the structure allows for a robust prediction of its key spectroscopic features. This predictive analysis is a crucial step in verifying the identity of the synthesized compound.
| Technique | Predicted Signature | Structural Assignment |
| ¹H NMR | ~10-12 ppm (s, broad, 1H) | Carboxylic Acid (-H OOC) |
| ~7.0-8.0 ppm (m, 4H) | Aromatic Protons (-C₆H ₄-) | |
| ~1.6 ppm (s, 6H) | Two equivalent Methyl groups (-C(CH ₃)₂) | |
| ¹³C NMR | ~175-180 ppm | Carboxylic Carbon (-C OOH) |
| ~120-155 ppm (6 signals) | Aromatic Carbons (C -O, C -NO₂, 4x C -H) | |
| ~80-85 ppm | Quaternary Carbon (-O-C (CH₃)₂) | |
| ~25 ppm | Methyl Carbons (-C(C H₃)₂) | |
| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| ~1700-1725 | C=O stretch (Carboxylic acid) | |
| ~1520 & ~1340 | N-O asymmetric & symmetric stretches (Nitro group) | |
| ~1250 | C-O-C stretch (Aryl ether) |
Supramolecular Architecture: Hydrogen-Bonded Dimers
In the solid state, carboxylic acids commonly form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxyl groups.[1][2] This strong, non-covalent interaction significantly influences the material's physical properties, such as elevating its melting point and affecting its solubility profile. The crystal structure of the related 4-nitro isomer confirms this dimeric arrangement.[1][8] It is highly probable that 2-Methyl-2-(2-nitrophenoxy)propanoic acid adopts a similar supramolecular structure.
Caption: Formation of a centrosymmetric dimer via hydrogen bonds.
Potential Applications in Drug Discovery
The structural similarity of 2-Methyl-2-(2-nitrophenoxy)propanoic acid to fibrates provides a strong rationale for its investigation as a modulator of lipid metabolism. Fibrates are known to lower plasma triglycerides and, in some cases, low-density lipoprotein (LDL) cholesterol, while raising high-density lipoprotein (HDL) cholesterol.[1] These effects are primarily mediated by the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.
Therefore, this compound can be considered a candidate for:
-
Screening for PPARα/δ/γ Agonism: To determine its activity and selectivity profile as a nuclear receptor agonist.
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Lead Compound for Optimization: The nitro group and the substitution pattern offer handles for medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
Tool Compound: For studying the structure-activity relationships (SAR) within the fibrate class of molecules.
Conclusion
2-Methyl-2-(2-nitrophenoxy)propanoic acid is a structurally interesting molecule with a clear and accessible synthetic route. Its architecture, characterized by an ortho-nitrophenoxy ether linked to a gem-dimethylpropanoic acid core, is readily verifiable using standard spectroscopic techniques. The high probability of forming stable hydrogen-bonded dimers in the solid state is a key feature of its material science profile. Most significantly, its classification as a fibrate analogue positions it as a valuable compound for further research in the field of metabolic disorders and drug discovery.
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